Gavestinel exerts its effects by binding to the glycine site of the NMDA receptor. [, , ] This binding prevents the co-agonist glycine from binding to the receptor, which is essential for the receptor's activation by glutamate. [, ] By blocking the glycine site, Gavestinel inhibits NMDA receptor function, ultimately reducing neuronal excitability and potentially mitigating excitotoxic damage. [, , ]
Research has shown that xenon, a noble gas, exhibits neuroprotective properties. [] One study utilized Gavestinel to investigate the mechanism behind xenon's protective effects against hypoxia-ischemia in an in vitro model using mouse hippocampal brain slices. [] The researchers found that adding glycine reversed the neuroprotective effect of xenon, suggesting that competitive inhibition at the NMDA receptor glycine site by xenon plays a significant role in its neuroprotective action. []
Gavestinel has been used in preclinical studies exploring the link between NMDA receptor function and cocaine addiction, particularly in the context of comorbid schizophrenia. [, ] In mice genetically modified to exhibit either increased or decreased NMDA receptor activity, Gavestinel was shown to influence cocaine-induced conditioned place preference and locomotor sensitization. [, ] These findings highlight the potential role of NMDA receptor modulation in addressing cocaine abuse.
Gavestinel, along with its derivative Kynurenic acid (KYNA), has been used as a tool to study the activity and inhibition of cytosolic sulfotransferases (SULTs). [] These enzymes play crucial roles in the metabolism of various compounds, including hormones, neurotransmitters, and drugs. [] Research has shown that Gavestinel acts as a potent inhibitor of hSULT1B1, a specific type of SULT enzyme. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6